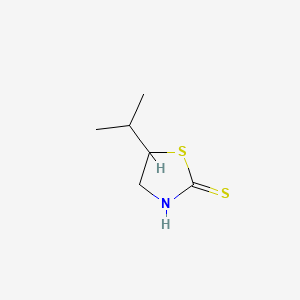
5-Propan-2-yl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propan-2-yl-1,3-thiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of sulfur and nitrogen in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propan-2-yl-1,3-thiazolidine-2-thione typically involves the reaction of isothiocyanates with primary amines. One common method includes the reaction of isopropylamine with carbon disulfide and an alkyl halide under basic conditions to form the desired thiazolidine-2-thione ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Propan-2-yl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
5-Propan-2-yl-1,3-thiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 5-Propan-2-yl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. For example, it can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of xanthine to uric acid . Additionally, the compound’s sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: A parent compound with similar structural features but lacking the isopropyl group.
Thiazolidine-4-one: Another related compound with a carbonyl group at the fourth position instead of a thione group.
Thiazole: A simpler heterocyclic compound with a similar sulfur-nitrogen ring structure but different reactivity.
Uniqueness
5-Propan-2-yl-1,3-thiazolidine-2-thione is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
CAS No. |
1437-93-0 |
|---|---|
Molecular Formula |
C6H11NS2 |
Molecular Weight |
161.281 |
IUPAC Name |
5-propan-2-yl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8) |
InChI Key |
VBBYTQFIAMSXNF-UHFFFAOYSA-N |
SMILES |
CC(C)C1CNC(=S)S1 |
Synonyms |
2-Thiazolidinethione,5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


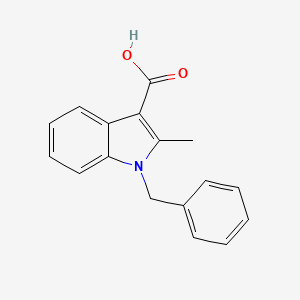
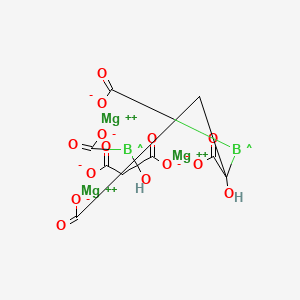

![(8S,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/new.no-structure.jpg)
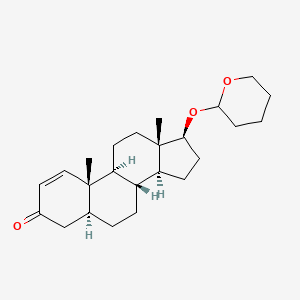
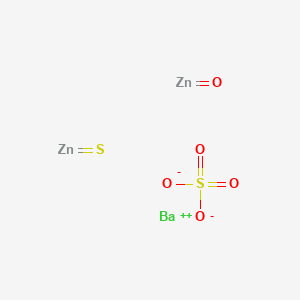
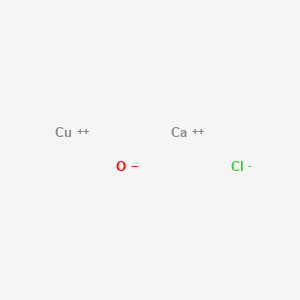

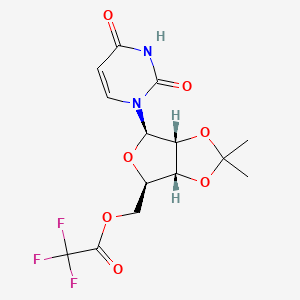
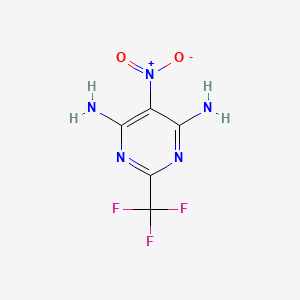

![N-[(E)-1-cyclohexylbutylideneamino]-2,4-dinitroaniline](/img/structure/B576380.png)
